3-Hydroxy-N1,N1-dimethylphthalamide
Description
3-Hydroxy-N1,N1-dimethylphthalamide is a phthalamide derivative characterized by a hydroxyl group at the 3-position of the phthalic acid backbone and dimethyl substituents on the nitrogen atom. Phthalamide derivatives are often utilized as monomers or ligands, given their ability to participate in hydrogen bonding and electron donation .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-hydroxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)6-4-3-5-7(13)8(6)9(11)14/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
CSJOVROTBQIYRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine and hydroxylamine. The reaction conditions often include the use of solvents such as acetic acid or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
3-Hydroxy-N1,N1-dimethylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Substituent at 3-position : Chlorine (Cl) in 3-chloro-N-phenyl-phthalimide vs. hydroxyl (-OH) in 3-hydroxy-N1,N1-dimethylphthalamide.
- N-substituents : Phenyl group in the chloro derivative vs. dimethyl groups in the hydroxy compound.
Functional Implications :
- Applications: 3-Chloro-N-phenyl-phthalimide is a key monomer in polyimide synthesis due to its electrophilic Cl group, which facilitates nucleophilic substitution reactions . In contrast, the hydroxyl group in this compound may favor chelation or acid-base interactions, making it suitable for coordination chemistry or as a pharmaceutical intermediate.
Impurity D(EP) as Hydrochloride: (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
Structural Differences :
- Core Structure: Cyclohexanol backbone in Impurity D vs. phthalamide ring in the target compound.
- Functional Groups: Both share a 3-hydroxyphenyl group and dimethylamino substituents, but the phthalamide’s rigid aromatic system contrasts with Impurity D’s aliphatic cyclohexanol.
Functional Implications :
- Bioactivity: Impurity D’s hydroxyl and dimethylamino groups are associated with receptor-binding properties, suggesting that this compound might also exhibit bioactivity, albeit modulated by its aromatic rigidity.
- Stability : The phthalamide’s conjugated system likely enhances thermal stability compared to Impurity D’s aliphatic structure .
N-Hydroxyoctanamide
Structural Differences :
- Backbone : Linear octanamide chain in N-hydroxyoctanamide vs. bicyclic phthalamide.
- Hydroxyl Position : Terminal hydroxamic acid group (-CONHOH) vs. 3-hydroxyl on an aromatic ring.
Functional Implications :
- Metal Chelation: N-Hydroxyoctanamide’s hydroxamic acid group is a strong metal chelator, whereas this compound’s phenolic -OH may exhibit weaker, pH-dependent chelation .
- Applications : Hydroxamic acids are often used in antioxidant or antimicrobial agents, while the phthalamide derivative’s rigidity could favor use in materials science.
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